2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)19-9-12-7-14(10-18-8-12)13-5-6-22-11-13/h1-8,10-11,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOHPHZQEDQYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Pyridine-Thiophene Intermediate: : The initial step involves the synthesis of the 5-(thiophen-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated pyridine under palladium catalysis .
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Introduction of the Fluorine Atom: : The fluorination step can be performed using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the aromatic ring .
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Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the fluorinated pyridine-thiophene intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones .
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Reduction: : The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents such as sodium borohydride.
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Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Sodium methoxide, potassium thiolate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiophenes or pyridines
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.
Medicine
Medicinally, this compound shows potential as a therapeutic agent. Its structural components suggest it could be explored for anti-inflammatory, anti-cancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism by which 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, while the thiophene and pyridine rings provide aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Substituents:
- Benzenesulfonamide Core: Target Compound: 2-fluoro substitution. Analog 1 (): 2-fluoro with additional isoindolinyl-thiophene substituents. Analog 2 (): 2,4-difluoro substitution; methoxyquinoline-pyridine scaffold. Analog 3 (): 4-(trifluoromethyl) substitution; benzyloxy-pyridine group.
- Pyridine Substituents: Target Compound: Thiophen-3-yl group. Analog 1: Thiophen-2-yl fused with isoindolinyl. Analog 2: 4-Methoxyquinoline. Analog 3: Benzyloxy and trimethyl groups.
Physicochemical Properties
Notes:
- Analog 2’s lower synthesis yield (28%) reflects the complexity of introducing quinoline and difluoro groups .
Biological Activity
2-Fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15FN4O3S
- Molecular Weight : 374.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the fluorine atom and the sulfonamide group enhances its ability to modulate enzyme activities, particularly in inflammatory pathways.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related sulfonamides have shown potent inhibition of lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.24 | 12-LOX |
| Compound B | 0.50 | 12-LOX |
These studies suggest that the compound may inhibit LOX activity, leading to reduced production of pro-inflammatory mediators.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study on related benzenesulfonamides indicated that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Studies
- Study on LOX Inhibition :
- Anticancer Efficacy :
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, related compounds have shown favorable gastrointestinal profiles and low toxicity in preliminary assessments.
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide?
The compound is typically synthesized via multi-step organic reactions , starting with the preparation of pyridine and thiophene intermediates. A key step involves Suzuki–Miyaura coupling to form the carbon-carbon bond between the pyridine and thiophene moieties . Catalysts like palladium (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate are used in solvents like dioxane or ethanol under inert atmospheres (N₂/Ar). Post-coupling, the sulfonamide group is introduced via nucleophilic substitution, requiring controlled temperatures (70–100°C) and anhydrous conditions to maximize yield (typically 60–75%) .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
X-ray crystallography reveals bond lengths and angles critical for reactivity. For example:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| S–O | 1.43–1.45 | O–S–O: ~119 |
| C–F | 1.34 | C–N–C: ~120 |
| The fluorine atom at the benzenesulfonamide moiety induces electron-withdrawing effects, altering charge distribution on the aromatic ring . NMR (¹H, ¹³C, ¹⁹F) and FT-IR further confirm functional groups, such as sulfonamide N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) . |
Advanced Research Questions
Q. What is the proposed mechanism of action for this compound in modulating biological targets?
The compound acts as a competitive inhibitor of enzymes like carbonic anhydrase or kinases. Its sulfonamide group binds to zinc ions in catalytic sites (e.g., carbonic anhydrase II), while the thiophene-pyridine moiety interacts with hydrophobic pockets via π-π stacking. Molecular docking studies suggest binding affinities (Kᵢ) in the micromolar range (e.g., IC₅₀ = 0.26 μM for HCV NS5B polymerase inhibition) .
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) often arise from differences in membrane permeability or off-target effects. Use triangulation methods :
- Surface Plasmon Resonance (SPR) to measure direct binding kinetics.
- Metabolic stability assays (e.g., liver microsomes) to assess bioavailability.
- SAR analysis to correlate structural modifications (e.g., fluorination) with activity trends .
Q. What strategies are effective for designing derivatives with improved selectivity?
Focus on substituent engineering :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance target affinity.
- Replace thiophene with furan to reduce metabolic oxidation.
- Use prodrug approaches (e.g., esterification of sulfonamide) to improve solubility . A comparative table of derivatives and their activities:
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent | None | 0.26 |
| CF₃-sub | -CF₃ at C4 | 0.12 |
| Furan | Thiophene→Furan | 0.31 |
Q. What are the key physicochemical properties influencing its pharmacokinetics?
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | HPLC (C18 column) |
| Solubility | 12 μg/mL (pH 7.4) | Shake-flask assay |
| pKa | 6.9 (sulfonamide N–H) | Potentiometric titration |
| Low aqueous solubility limits bioavailability, necessitating formulation with co-solvents (e.g., PEG 400) . |
Q. How can researchers evaluate its interaction with biological membranes?
Use artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration. For example, a permeability coefficient (Pₑ) of 5.2 × 10⁻⁶ cm/s suggests limited CNS uptake. MD simulations further reveal partitioning into lipid bilayers, driven by hydrophobic thiophene/pyridine interactions .
Q. How does structural variation in analogous compounds impact activity?
Compare with N-((2-(thiophen-3-yl)pyridin-4-yl)methyl) derivatives :
- Pyridine position : 3-substitution (parent) vs. 4-substitution alters steric hindrance, reducing affinity by ~40% .
- Sulfonamide vs. carboxamide : Sulfonamide derivatives show 3-fold higher enzyme inhibition due to stronger zinc coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
